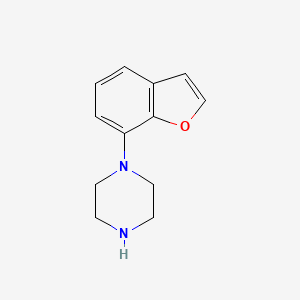

Piperazine, 1-(7-benzofuranyl)-

Description

Overview of Benzofuran (B130515) Derivatives in Pharmaceutical Research

Benzofuran is a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring system. This structural motif is prevalent in a multitude of natural products and synthetically derived molecules that exhibit a wide spectrum of biological activities. nih.govresearchgate.netrsc.org The inherent versatility of the benzofuran scaffold has made it a subject of extensive research in the quest for new therapeutic agents. nih.gov

Numerous studies have demonstrated that benzofuran derivatives possess a diverse array of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, analgesic, and antitumor activities. nih.govresearchgate.netrsc.orgscienceopen.com For instance, certain benzofuran derivatives have been investigated as inhibitors of enzymes like DNA gyrase B in Mycobacterium tuberculosis, highlighting their potential as antibacterial agents. nih.gov In the realm of oncology, these compounds have shown promise as anticancer agents, with some derivatives exhibiting cytotoxic effects against various cancer cell lines, including breast cancer. nih.govnih.gov The broad utility of the benzofuran core has established it as a "privileged" structure in pharmaceutical research, continually inspiring the design and synthesis of new biologically active molecules. nih.govresearchgate.net

Significance of Piperazine (B1678402) Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is another structural element frequently incorporated into clinically used drugs. tandfonline.comnih.gov Its prevalence is attributed to a unique combination of physicochemical properties that are highly advantageous for drug design. tandfonline.comnih.gov These characteristics include its inherent basicity, high water solubility, and specific conformational flexibility. tandfonline.comnih.gov

The inclusion of a piperazine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.gov Its basic nature can be crucial for interacting with biological targets or for improving solubility and oral bioavailability. nih.gov The two nitrogen atoms provide sites for chemical modification, allowing for the attachment of various substituents to modulate biological activity or to link different pharmacophoric groups. tandfonline.comtandfonline.com This adaptability has led to piperazine being classified as a "privileged scaffold," a versatile building block used to develop drugs across numerous therapeutic areas, including oncology, infectious diseases, and neurology. tandfonline.comnih.govresearchgate.net

Hybrid Structures: The Benzofuranyl-Piperazine Moiety as a Research Focus

The deliberate fusion of the benzofuran and piperazine scaffolds into a single molecular entity represents a rational drug design strategy to create novel hybrid compounds. nih.govnih.gov This approach aims to combine the favorable biological attributes of the benzofuran ring with the advantageous physicochemical and pharmacokinetic properties of the piperazine moiety. nih.govnih.gov The resulting benzofuranyl-piperazine structures have become a focal point of research, with studies exploring their potential in various therapeutic contexts.

Recent research has highlighted the promise of hybrid benzofuran-piperazine derivatives as potent cytotoxic agents against malignant tumors. nih.gov For example, a series of 2-benzoylbenzofuran derivatives featuring a piperazine linker were synthesized and evaluated for their in vitro anticancer activity, with some compounds showing significant induction of apoptosis in lung cancer cells. nih.gov Other studies have focused on designing 3-(piperazinylmethyl)benzofuran derivatives as novel inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer. nih.gov Beyond oncology, (dihydro)benzofuranyl-piperazine derivatives have been investigated as potent ligands for human histamine (B1213489) receptors, indicating their potential for treating neurological and inflammatory conditions. ebi.ac.uk

Research Scope and Objectives for Piperazine, 1-(7-benzofuranyl)- and Related Derivatives

The specific compound, Piperazine, 1-(7-benzofuranyl)-, and its related derivatives are the subject of targeted research aimed at exploring their therapeutic potential. The primary objectives of these research endeavors include:

Design and Synthesis: To develop efficient synthetic routes for Piperazine, 1-(7-benzofuranyl)- and a library of its analogues with diverse substitution patterns on both the benzofuran and piperazine rings.

Biological Evaluation: To screen these novel compounds for a range of biological activities, with a particular focus on their potential as anticancer agents and modulators of key biological targets like protein kinases or G-protein coupled receptors. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: To systematically investigate how different structural modifications influence the biological activity and selectivity of these compounds. This involves analyzing the effects of various substituents and their positions to establish a clear SAR, which is crucial for guiding the design of more potent and specific drug candidates. nih.gov

Mechanism of Action Elucidation: To investigate the underlying molecular mechanisms by which active compounds exert their biological effects. For promising anticancer candidates, this includes studies on cell cycle progression, apoptosis induction, and the identification of specific molecular targets. nih.govnih.govnih.gov

These focused research efforts aim to unlock the therapeutic potential of the benzofuranyl-piperazine scaffold, with the ultimate goal of developing novel and effective drug candidates for various diseases.

Detailed Research Findings

Recent studies have provided detailed insights into the biological activities of benzofuranyl-piperazine derivatives. For instance, a study focused on the design of novel CDK2 type II inhibitors utilized a hybridization strategy, linking benzofuran and piperazine building blocks. The resulting compounds were evaluated for their antiproliferative activity against several cancer cell lines.

In Vitro Antiproliferative Activity (IC50 in µM) of Selected Benzofuran-Piperazine Derivatives

| Compound | Panc-1 (Pancreatic Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Carcinoma) | CDK2 Inhibitory Activity (IC50 in nM) |

|---|---|---|---|---|

| 9h | 0.94 | 2.92 | 1.71 | 40.91 |

| 11d | 1.01 | 3.54 | 1.89 | 41.70 |

| 11e | 1.12 | 3.98 | 2.01 | 46.88 |

| 13b | 1.04 | 2.98 | 1.71 | 65.63 |

| 13c | 4.47 | 7.12 | 5.89 | 52.63 |

| Staurosporine (B1682477) (Reference) | N/A | N/A | N/A | 56.76 |

| Cisplatin (Reference) | 6.98 | 5.45 | 6.72 | N/A |

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-7-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-10-4-9-15-12(10)11(3-1)14-7-5-13-6-8-14/h1-4,9,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVKNZPFYQDNAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2OC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440347 | |

| Record name | Piperazine, 1-(7-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98224-26-1 | |

| Record name | Piperazine, 1-(7-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperazine, 1 7 Benzofuranyl and Analogues

General Synthetic Strategies for Benzofuranyl-Piperazine Hybrids

The synthesis of benzofuranyl-piperazine hybrids is primarily achieved through a convergent strategy where the two key heterocyclic moieties are prepared separately before being coupled. nih.govnih.govresearchgate.net This "hybridisation" approach leverages the well-established chemistry of both benzofuran (B130515) and piperazine (B1678402), allowing for modular construction and diversification. nih.gov

A common pathway involves the synthesis of a functionalized benzofuran, which is then linked to a pre-existing piperazine ring. nih.gov This linkage is often formed via nucleophilic substitution or cross-coupling reactions. Alternatively, the piperazine ring can be constructed directly onto a benzofuran precursor. An example of this is seen in the synthesis of the drug Vilazodone, where the piperazine ring was built using bis-(2-chloroethyl)amine and ethyl 5-aminobenzofuran-2-carboxylate. mdpi.com These general strategies provide flexibility in accessing a wide range of analogues for various research applications, including the development of potential therapeutic agents. nih.govnih.gov

Key Reactions in Benzofuran Ring System Construction Relevant to Synthesis

The construction of the benzofuran ring system is a critical first step in many synthetic routes. A variety of classical and modern reactions are employed to create this bicyclic heterocycle.

Key synthetic methods include:

Cyclization Reactions : A prevalent method involves the cyclization of ortho-substituted phenols, such as ortho-alkynylphenols, often catalyzed by acids or bases. numberanalytics.com

Coupling and Cyclization : Palladium- and/or copper-catalyzed reactions, like the Sonogashira coupling, are used to couple aryl halides (e.g., o-iodophenols) with terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring. numberanalytics.comacs.orgorganic-chemistry.org Palladium nanoparticles have been utilized to catalyze one-pot syntheses via Sonogashira coupling under ambient conditions. organic-chemistry.org

Perkin Reaction : A classical method involves the Perkin reaction, where coumarin (B35378) is treated with bromine, followed by alkaline hydrolysis and decarboxylation to yield benzofuran. youtube.com

Intramolecular Cyclization : The cyclization of α-phenoxy-β-ketoesters can be achieved using dehydrating agents like sulfuric acid. nih.gov Another approach is the oxidative cyclization of 2-hydroxystilbenes using hypervalent iodine reagents like (diacetoxyiodo)benzene. organic-chemistry.org

Lewis Acid Catalysis : Lewis acids such as boron trifluoride diethyl etherate and iron chloride can promote the cyclization of appropriate precursors to furnish the benzofuran scaffold. nih.gov

These reactions allow for the preparation of benzofurans with various substitution patterns, which can then be used to synthesize the target piperazine hybrids. The choice of starting materials and reaction conditions is crucial for achieving high yields and the desired substitution on the benzofuran core. numberanalytics.com

Piperazine Ring Functionalization and Derivatization Approaches

Piperazine is a versatile scaffold in medicinal chemistry, largely due to the reactivity of its two nitrogen atoms, which allows for straightforward functionalization. mdpi.comrsc.org

N-Alkylation Strategies for Piperazine Moieties

N-alkylation is a fundamental method for derivatizing the piperazine ring. Key strategies include:

Nucleophilic Substitution : This is one of the most common methods, typically involving the reaction of piperazine with alkyl halides (chlorides or bromides). mdpi.com The reaction yield can often be improved by adding sodium or potassium iodide, which facilitates a halogen exchange and creates a more reactive alkyl iodide intermediate. mdpi.com

Reductive Amination : This two-step process involves the reaction of a piperazine with an aldehyde or ketone to form an enamine or iminium ion, which is then reduced to the corresponding N-alkylated product. mdpi.com

Reduction of Carboxamides : N-acylpiperazines can be reduced using strong reducing agents like lithium aluminum hydride to yield N-alkylated piperazines. mdpi.com

Alkylation of N-Acetylpiperazine : A simple two-step procedure involves the alkylation of the readily available N-acetylpiperazine, followed by acidic hydrolysis to remove the acetyl protecting group. researchgate.net

Introduction of Benzofuran at Specific Piperazine Nitrogen Atoms

Connecting the benzofuran moiety to one of the piperazine nitrogens is a pivotal step in the synthesis. The primary methods for forming this C-N bond are transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution.

| Reaction Type | Description | Example | Reference |

| Buchwald-Hartwig Coupling | A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. This is a major method for creating N-arylpiperazines. | Coupling a halosubstituted benzofuran with piperazine. | mdpi.com |

| Ullmann-Goldberg Reaction | A copper-catalyzed coupling reaction, similar to the Buchwald-Hartwig, for forming aryl-nitrogen bonds. | Reaction of a halosubstituted benzofuran with piperazine in the presence of a copper catalyst. | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | This reaction occurs when the benzofuran ring is sufficiently electron-deficient (e.g., contains electron-withdrawing groups), allowing for direct displacement of a leaving group (like a halide) by the piperazine nitrogen. | Used for aza-heterocycles, making it feasible for certain substituted benzofurans. | mdpi.com |

| Nucleophilic Substitution (SN2) | If the benzofuran moiety has a reactive alkyl halide substituent (e.g., a bromomethyl group), the piperazine can act as a nucleophile to displace the halide. | Reaction of 3-(bromomethyl)benzofuran (B3032707) with N-phenylpiperazine. | nih.gov |

The choice of method depends on the specific substitution patterns of the benzofuran and piperazine precursors. For unsymmetrical piperazines, protecting groups are often necessary to ensure the benzofuran attaches to the correct nitrogen atom.

Specific Synthetic Routes for Substituted Benzofuranyl-Piperazines

Several specific multi-step syntheses have been reported for creating complex benzofuranyl-piperazine derivatives. These routes highlight the integration of the reactions described in the preceding sections.

A notable example is the synthesis of 3-(piperazinylmethyl)benzofuran derivatives. nih.gov The key steps are:

Benzofuran construction : An α-phenoxy-β-ketoester is cyclized using sulfuric acid.

Activation : The methyl group at the 3-position of the benzofuran is brominated using N-bromosuccinimide (NBS) to create a reactive 3-(bromomethyl)benzofuran intermediate (Compound 5).

Coupling : The brominated intermediate undergoes an SN2 reaction with N-phenylpiperazine to afford the N-phenylpiperazinyl substituted benzofuranyl ester (Compound 6).

Derivatization : The ester is converted to a hydrazide, which then serves as a versatile intermediate for creating various derivatives like thiosemicarbazides and semicarbazides. nih.gov

Another study details the synthesis of amide and sulfonamide hybrids: nih.gov

Intermediate Preparation : Benzofuran-2-carboxylic acid and benzofuran-2-sulfonyl chloride are prepared as key electrophilic intermediates.

Coupling : These intermediates are coupled with a library of commercially available N-arylpiperazines to generate the final amide or sulfonamide products.

The table below summarizes key features of these synthetic routes.

| Target Compound Type | Benzofuran Precursor | Piperazine Precursor | Coupling Reaction | Key Features | Reference |

| 3-(Piperazinylmethyl)benzofurans | 3-(Bromomethyl)benzofuran-2-carboxylate | N-Phenylpiperazine | SN2 | Activation of the C3-methyl group for nucleophilic substitution. | nih.gov |

| Benzofuran-2-carboxamides | Benzofuran-2-carboxylic acid | Various N-arylpiperazines | Amide coupling | Standard amide bond formation from a carboxylic acid. | nih.gov |

| Benzofuran-2-sulfonamides | Benzofuran-2-sulfonyl chloride | Various N-arylpiperazines | Sulfonamide coupling | Standard sulfonamide bond formation from a sulfonyl chloride. | nih.gov |

| Vilazodone | Ethyl 5-aminobenzofuran-2-carboxylate | Built in-situ using bis-(2-chloroethyl)amine | Piperazine ring formation followed by N-alkylation | Piperazine ring is constructed on the benzofuran scaffold. | mdpi.com |

Chemo-selectivity and Regioselectivity in Benzofuranyl-Piperazine Synthesis

Achieving selectivity is paramount in the synthesis of complex molecules like substituted benzofuranyl-piperazines, which often possess multiple reactive sites.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this context, a key consideration is the use of protecting groups. For instance, in a piperazine that is to be functionalized at both nitrogen atoms, one nitrogen is often protected (e.g., as an acetyl or Boc-carbamate) while the other is reacted. researchgate.net The protecting group is then removed to allow for a subsequent, different reaction at the second nitrogen. The choice of reagents is also critical; for example, using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) might reduce a ketone without affecting an ester in the same molecule, whereas a stronger agent like lithium aluminum hydride (LiAlH₄) would likely reduce both. youtube.com

Regioselectivity concerns the site of the reaction. For an unsymmetrically substituted piperazine, the two nitrogen atoms have different chemical environments and reactivity. The introduction of a bulky group at one nitrogen can sterically hinder it, directing subsequent reactions to the less hindered nitrogen. Furthermore, electronic effects play a role; if one nitrogen is attached to an electron-withdrawing aryl group (like the benzofuran), its basicity and nucleophilicity are reduced compared to the other nitrogen, which may be alkyl-substituted. nih.gov This difference can be exploited to achieve regioselective functionalization. For instance, in a reported synthesis, the introduction of N-methylpiperazine onto a di-chlorinated pyridine (B92270) ring occurred regioselectively at the more reactive chloro position. mdpi.com Careful control of reaction conditions and a deep understanding of the electronic and steric properties of the intermediates are essential for directing the reaction to the desired position.

Structure Activity Relationship Sar and Molecular Design of Benzofuranyl Piperazine Derivatives

Identification of Pharmacophoric Features

The fundamental pharmacophore of benzofuranyl-piperazine derivatives consists of the benzofuran (B130515) ring system, the piperazine (B1678402) core, and a linker connecting them. The benzofuran moiety, a fused benzene (B151609) and furan (B31954) ring system, is a recognized "privileged" scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govrsc.org The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is another crucial component frequently found in pharmacologically active compounds due to its ability to form hydrogen bonds, its structural rigidity, and its influence on physicochemical properties like solubility and bioavailability. nih.govresearchgate.netresearchgate.net

The key pharmacophoric features can be summarized as:

Aromatic Core: The benzofuran ring system serves as the primary aromatic core, providing a scaffold for various substitutions that can modulate the compound's interaction with biological targets. nih.gov

Basic Nitrogen Center: The piperazine ring provides basic nitrogen atoms that can be protonated under physiological conditions, potentially enhancing solubility and interaction with target proteins. mdpi.com

Impact of Substituent Variation on Biological Activity

Systematic modifications of the benzofuranyl-piperazine scaffold have been undertaken to elucidate the SAR and to optimize the biological activity of these compounds. These modifications typically involve substitutions on the benzofuran ring, the piperazine ring, and alterations to the linker region.

Substitutions on the benzofuran ring have a significant impact on the biological activity of these derivatives. For instance, in a series of compounds designed as potential urokinase-type plasminogen activator (uPA) inhibitors, the addition of a fluorine atom at the 4-position of the 2-benzofuranyl group resulted in a twofold increase in potency. mdpi.com Preliminary SAR studies on benzofuran compounds have indicated that the C-2 position is a key site for cytotoxic activity. rsc.org The introduction of substituents at the 5-position, such as hydroxyl, halogen, and amino groups, has also been shown to be closely related to the antibacterial activity of benzofuran derivatives. rsc.org

The nature of the substituent on the second nitrogen atom of the piperazine ring plays a pivotal role in determining the biological activity. In a study of benzofuran-piperazine hybrids with anti-inflammatory and anticancer activities, it was found that derivatives bearing a keto-substituent on the piperazine ring exhibited the most potent cytotoxic activity against various cancer cell lines. nih.govresearchgate.net Specifically, the presence of an electron-withdrawing group or a halogen, such as fluoro-, chloro-, or cyano-, at the para position of the benzene ring attached to the keto-substituent was beneficial for anticancer activity. researchgate.net In contrast, alkyl and aryl substituents on the piperazine ring generally led to weaker activity. nih.gov

The following table summarizes the anti-inflammatory activity of several benzofuran-piperazine derivatives with different substituents on the piperazine ring.

| Compound | Substituent on Piperazine | NO Generation (IC50, μM) |

| 16 | 2-oxo-2-phenylethyl | 5.28 |

| 18 | 2-(4-chlorophenyl)-2-oxoethyl | 6.53 |

| 22 | 2-(4-cyanophenyl)-2-oxoethyl | 9.13 |

| 5 | methyl | 14.12 |

| 9 | benzyl | 18.52 |

| 24 | 2-phenylethyl | 18.37 |

| 25 | pyridin-2-yl | >40 |

Data sourced from a study on the anti-inflammatory activities of benzofuran-piperazine hybrids. nih.gov

In a series of 2-benzoylbenzofuran derivatives, a piperazine linker was utilized to connect the core structure to various functional groups. The study revealed that tertiary amine derivatives exhibited better cytotoxic activity, and electron-donating substituents on the phenyl ring of the derivatization functionality contributed to potent anticancer activities. nih.gov

Rational Design Principles for Enhanced Efficacy and Selectivity

Based on the accumulated SAR data, several rational design principles can be formulated to enhance the efficacy and selectivity of benzofuranyl-piperazine derivatives:

Hybridization Strategy: The combination of the benzofuran and piperazine scaffolds is a validated strategy for generating compounds with significant biological activity. nih.gov This "hybridization" approach aims to synergize the pharmacophoric properties of both moieties. researchgate.net

Targeted Substitutions: The introduction of specific substituents at key positions is a powerful tool for optimizing activity. For example, a keto-substituent on the piperazine ring is strongly associated with enhanced anti-inflammatory and anticancer effects. nih.govresearchgate.net Furthermore, the addition of electron-withdrawing groups to the terminal phenyl ring can further boost potency. researchgate.net

Linker Optimization: The linker should be carefully designed to ensure the correct spatial orientation of the benzofuran and substituted piperazine moieties. The inclusion of the piperazine ring within the linker itself can be a strategic choice to improve physicochemical properties. rsc.orgsemanticscholar.org

Structure-Based Design: Utilizing computational tools like molecular docking can provide insights into the binding modes of these derivatives with their target proteins, guiding the rational design of more potent and selective inhibitors. nih.govnih.gov

Conformational Analysis and Its Influence on Biological Activity

The three-dimensional conformation of benzofuranyl-piperazine derivatives is a critical determinant of their biological activity. The flexibility or rigidity of the molecule, largely influenced by the linker and the substituents, dictates how well it can adapt to the binding pocket of a biological target. researchgate.net

Molecular Pharmacology and Preclinical Biological Evaluation of Piperazine, 1 7 Benzofuranyl Derivatives

Receptor Binding Affinities and Selectivity Profiles

Derivatives of 1-(7-benzofuranyl)piperazine have demonstrated significant affinity for several key receptor families, including serotonin (B10506), sigma, and histamine (B1213489) receptors. This section details the binding characteristics and selectivity of these compounds.

The interaction of benzofuranylpiperazine derivatives with serotonin (5-HT) receptors, particularly the 5-HT2 subfamily, is a significant area of research. These receptors are G protein-coupled receptors (GPCRs) involved in numerous physiological and neurological processes. nih.gov

One specific derivative, (3S)-3-methyl-1-[4-(trifluoromethyl)-7-benzofuranyl]-piperazine, has been identified as a novel molecule with high affinity and selectivity for the 5-HT2C receptor. researchgate.net The structural characteristics of phenylpiperazines are key to their activity at the 5-HT2C receptor; the conformation where the piperazine (B1678402) and phenyl rings are nearly co-planar is hypothesized to be the "activating" conformation for the receptor. nih.gov

Another related benzofuran (B130515) derivative, (+)-8-Chloro-5-(7-benzofuranyl)-7-hydroxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (NNC 112), displays a notable affinity for the 5-HT2 receptor with a Ki value of 18 nM. nih.gov Furthermore, research into compounds inspired by the natural product alstonine (B1665729) led to the discovery of substituted tetrahydro-β-carbolines with potent agonist activity across the 5-HT2 receptor family. nih.gov A lead compound from this series, compound 106 , exhibited EC50 values of 1.7 nM, 0.58 nM, and 0.50 nM at 5-HT2A, 5-HT2B, and 5-HT2C receptors, respectively. nih.gov

| Compound | Receptor | Affinity (Ki, nM) | Functional Activity (EC50, nM) | Class |

|---|---|---|---|---|

| NNC 112 | 5-HT2 | 18 | N/A | Benzazepine |

| Compound 106 | 5-HT2A | N/A | 1.7 | Tetrahydro-β-carboline |

| 5-HT2B | N/A | 0.58 | ||

| 5-HT2C | N/A | 0.50 | ||

| (3S)-3-methyl-1-[4-(trifluoromethyl)-7-benzofuranyl]-piperazine | 5-HT2C | High Affinity | N/A | Benzofuranylpiperazine |

Sigma (σ) receptors, including the σ1 and σ2 subtypes, are chaperone proteins that modulate various neurotransmitter systems and are implicated in several central nervous system (CNS) conditions. nih.govnih.gov Benzofuran-piperazine scaffolds have been extensively studied as ligands for these receptors.

A series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines were synthesized and evaluated, revealing several potent and selective σ1 ligands. nih.gov Notably, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (Compound 13 ) and N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (Compound 30 ) showed high affinity for the σ1 receptor with Ki values of 2.7 nM and 2.6 nM, respectively. nih.gov Compound 30 also demonstrated significant selectivity, with a σ2/σ1 affinity ratio of 187. nih.gov

Studies comparing piperidine (B6355638) and piperazine derivatives have highlighted the importance of the heterocyclic ring for σ1 receptor activity. nih.govnih.gov Replacing a piperidine ring with a piperazine ring was shown to significantly alter σ1 receptor affinity, indicating the piperazine moiety is a critical structural element for this interaction. nih.govnih.gov For instance, the piperazine derivative compound 4 had a σ1R Ki of 1531 nM, whereas its piperidine analogue (compound 5 ) had a much higher affinity with a Ki of 3.64 nM. nih.govnih.gov

| Compound | σ1 Receptor Affinity (Ki, nM) | σ2/σ1 Selectivity Ratio | Class |

|---|---|---|---|

| Compound 13 | 2.7 | 38 | N-(benzofuran-2-ylmethyl)-N'-benzylpiperazine |

| Compound 30 | 2.6 | 187 | N-(benzofuran-2-ylmethyl)-N'-benzylpiperazine |

| Compound 4 | 1531 | N/A | Piperazine Derivative |

Histamine receptors, particularly the H3 (H3R) and H4 (H4R) subtypes, are targets for treating CNS disorders and inflammatory conditions. nih.gov A series of (dihydro)benzofuranyl-piperazines were synthesized and evaluated as ligands for human H3 and H4 receptors. nih.govebi.ac.uk

Within this series, several compounds displayed high affinity for the human H3 receptor (hH3R). nih.gov Specifically, compounds 1b , 1f , 1g , and 1h showed high hH3R affinity (pKi > 7), with compound 1h being the most potent (pKi = 8.4). nih.gov Functional assays indicated these compounds are potent hH3R antagonists. nih.gov In contrast, only one compound from the series, 2c , exhibited high affinity for the human H4 receptor (hH4R) with a pKi of 7.1, and it acted as a partial agonist. nih.gov Further studies on 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines also identified them as antagonists for both H3 and H4 receptors, with Ki values in the micromolar range. nih.gov

| Compound | Receptor | Affinity (pKi) | Functional Activity | Class |

|---|---|---|---|---|

| Compound 1h | hH3R | 8.4 | Antagonist | Dihydrobenzofuranyl-piperazine |

| Compound 1f | hH3R | 8.2 | Antagonist | Dihydrobenzofuranyl-piperazine |

| Compound 2c | hH4R | 7.1 | Partial Agonist | Dihydrobenzofuranyl-piperazine |

Beyond the primary targets, benzofuranylpiperazine derivatives have been shown to interact with other receptors. Research has identified 1-Benzofuran-7-yl-4-octyl-piperazine as a ligand with high affinity for the 5-HT1A receptor, exhibiting a Ki of 1.7 nM. Additionally, some N-aryl piperazine derivatives have been reported to act as GABA-A receptor blockers. nih.gov The previously mentioned compound NNC 112, a benzofuran derivative, is a selective, high-affinity antagonist of D1 dopamine (B1211576) receptors (Ki = 0.18 nM) with much lower affinity for D2 receptors. nih.gov

Enzyme Inhibition Studies

The benzofuran and piperazine scaffolds are also privileged structures in the design of kinase inhibitors.

Cyclin-dependent kinase 2 (CDK2) is a key enzyme in regulating the cell cycle, and its inhibition is a therapeutic strategy for cancer. ucsf.edu A hybridization approach combining benzofuran and piperazine building blocks has led to the design of novel type II CDK2 inhibitors. nih.govnih.gov

A series of these hybridized compounds demonstrated potent CDK2 inhibitory activity. nih.govnih.gov The thiosemicarbazide (B42300) derivatives showed CDK2 inhibitory concentrations (IC50) ranging from 40.91 to 322.1 nM, while the semicarbazide (B1199961) derivatives had an IC50 range of 41.70 to 182.5 nM. nih.gov Several compounds, including 9h (IC50 = 40.91 nM), 11d (IC50 = 41.70 nM), 11e (IC50 = 46.88 nM), and 13c (IC50 = 52.63 nM), showed potent activity, comparable or superior to the reference standard staurosporine (B1682477) (IC50 = 56.76 nM). nih.govnih.gov

| Compound | CDK2 Inhibitory Activity (IC50, nM) | Class |

|---|---|---|

| 9h | 40.91 | Thiosemicarbazide-piperazine-benzofuran |

| 11d | 41.70 | Semicarbazide-piperazine-benzofuran |

| 11e | 46.88 | Semicarbazide-piperazine-benzofuran |

| 13c | 52.63 | Acylhydrazone-piperazine-benzofuran |

| Staurosporine (Reference) | 56.76 | Alkaloid |

Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a common feature in many cancers. nih.gov Consequently, the development of PI3K inhibitors has become a significant area of cancer research. nih.govgoogle.com

One study investigated a novel piperazine derivative, referred to as C505, for its anticancer properties. nih.gov This research demonstrated that C505 treatment leads to a downregulation of the PI3K p85beta protein and a significant reduction in the phosphorylation of AKT, a key downstream effector in the PI3K pathway. nih.gov These findings suggest that the anticancer effects of this piperazine derivative are mediated, at least in part, through the inhibition of the PI3K/AKT signaling cascade. nih.gov

Another area of research has focused on the development of highly potent and selective inhibitors of specific PI3K isoforms, such as PI3Kδ. nih.gov A series of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4-amine derivatives have been identified as potent and selective PI3Kδ inhibitors. nih.gov Disruption of PI3Kδ activity has been shown to diminish inflammatory and immune responses in preclinical models, indicating its potential as a therapeutic target for autoimmune diseases. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.netmdpi.com Targeting VEGFR-2 is a well-established strategy in cancer therapy. nih.govfrontiersin.org

Research has explored piperazine-chalcone hybrids and related pyrazoline derivatives as potential VEGFR-2 inhibitors. nih.gov In one study, the inhibitory activity of these compounds against VEGFR-2 was evaluated, with IC50 values ranging from 0.57 µM to 1.48 µM. nih.gov

The piperazine scaffold is a component of several known kinase inhibitors, including some that target VEGFR-2. nih.gov The development of new piperazine derivatives continues to be an active area of research for novel VEGFR-2 inhibitors. nih.gov

Cholinesterase (AChE, BChE) and Glutathione (B108866) S-Transferase (GST) Inhibition

The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and glutathione S-transferases (GSTs) is a significant focus in the pharmacological treatment of various diseases. inrae.frdp.tech

Studies have investigated the inhibitory activities of various compounds, including organoruthenium(II) complexes, against ChEs and GSTs. nih.gov Research has also explored the inhibition of these enzymes by other small molecules, with some compounds demonstrating effective inhibition of GST, BChE, and AChE. inrae.fr For instance, chlorpromazine (B137089) was identified as a potent inhibitor of the GST enzyme. inrae.fr The development of inhibitors for these enzymes is an ongoing area of research. nih.gov

In Vitro Cellular Activity Studies

Cell Proliferation Inhibition in Cancer Cell Lines

The ability of novel compounds to inhibit the growth of cancer cells is a cornerstone of anticancer drug discovery. researchgate.net Substituted benzofuran piperazines have been synthesized and evaluated for their ability to inhibit cell proliferation in various murine and human cancer cell lines. nih.gov

One particular piperazine derivative, C505, demonstrated effective inhibition of cancer cell proliferation with GI50 values in the range of 0.06-0.16 μM across multiple cancer cell lines. nih.gov Similarly, a series of aminated quinolinequinones linked to piperazine analogs were screened against the National Cancer Institute's (NCI) panel of 60 cancer cell lines and were found to be potent inhibitors of cancer cell growth. researchgate.net

The cytotoxic activity of piperazine derivatives has been evaluated in a range of cancer cell lines, including those for breast, colon, and renal cancer. researchgate.netcsic.es For example, hybrid compounds of 4-piperazinyl-quinoline-isatin derivatives showed cytotoxicity against human breast cancer cell lines (MDA-MB468 and MCF7) with IC50 values between 10.34 and 66.78 µM. csic.es Another study on 7-piperazinethylchrysin (7-PEC) in HCT-116 human colon cancer cells revealed an IC50 of 1.5 µM after 72 hours of treatment, indicating a concentration- and time-dependent inhibition of cell growth. nih.gov

Table 1: Inhibitory Activity of Piperazine Derivatives on Cancer Cell Proliferation

| Compound/Derivative | Cancer Cell Line(s) | Potency (IC50/GI50) | Reference |

| Piperazine derivative C505 | Multiple cancer cell lines | GI50 = 0.06-0.16 μM | nih.gov |

| 4-piperazinyl-quinoline-isatin hybrids | MDA-MB468, MCF7 | IC50 = 10.34–66.78 µM | csic.es |

| 7-piperazinethylchrysin (7-PEC) | HCT-116 | IC50 = 1.5 µM (72h) | nih.gov |

| Aminated quinolinequinones (QQ1) | ACHN (renal cancer) | IC50 = 1.55 μM | researchgate.net |

Apoptosis and Necrosis Pathway Induction

Apoptosis, or programmed cell death, and necrosis are two primary mechanisms of cell death. nih.gov The induction of these pathways is a key mechanism by which anticancer agents eliminate tumor cells. researchgate.net

A novel piperazine derivative, C505, has been shown to potently induce caspase-dependent apoptosis in cancer cells. nih.gov Apoptosis is characterized by a series of biochemical events including cell membrane blebbing, cell shrinkage, and nuclear fragmentation. nih.gov The binding of Annexin V to exposed phosphatidylserine (B164497) on the cell surface is an early marker of apoptosis. nih.gov

In studies with the lead compound from a series of substituted benzofuran piperazines, it was suggested that necrosis might be a significant pathway for inducing cell death. nih.gov Furthermore, piperazine-chalcone hybrids have been shown to induce a significant increase in total apoptosis compared to control cells. nih.gov For instance, derivatives Vd and Ve led to an 18.7-fold and 21.2-fold increase in apoptosis, respectively. nih.gov

The compound 7-piperazinethylchrysin (7-PEC) was found to induce apoptosis in HCT-116 human colon cancer cells, as evidenced by the formation of apoptotic bodies. nih.gov This process was associated with the activation of caspases-3 and -9, the release of cytochrome c, and the cleavage of poly(ADP-ribose) polymerase-1 (PARP1). nih.gov The apoptotic effect of 7-PEC was blocked by a caspase-3 inhibitor, confirming the caspase-dependent nature of the cell death. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., Reactive Oxygen Species, Interleukin-6)

The antitumor activity of piperazine derivatives often involves the modulation of various intracellular signaling pathways. nih.gov For example, the piperazine derivative C505 has been found to alter multiple signaling pathways implicated in cell proliferation and apoptosis. nih.gov

One significant pathway modulated by some piperazine derivatives is the generation of intracellular reactive oxygen species (ROS). The compound 7-piperazinethylchrysin (7-PEC) was shown to increase the production of intracellular ROS in HCT-116 cells. nih.gov This increase in ROS was accompanied by a reduction in the mitochondrial membrane potential and an altered balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov These events are indicative of mitochondrial dysfunction, which can trigger the caspase-dependent apoptotic pathway. nih.gov

In Vivo Preclinical Behavioral and Efficacy Studies

This section details the in vivo evaluation of Piperazine, 1-(7-benzofuranyl)- derivatives in various animal models to assess their therapeutic potential across different pathological conditions.

Evaluation in Animal Models of Obsessive-Compulsive Disorder (OCD)

A novel benzofuranyl-piperazine derivative, (3S)-3-Methyl-1-[4-(trifluoromethyl)-7-benzofuranyl]-piperazine (CPD 1), has been evaluated for its potential therapeutic application in OCD. nih.govtbvacpathway.org This compound acts as a potent and efficacious agonist at serotonin 5-HT2C receptors, with lower potency and partial agonism at 5-HT2A and 5-HT2B receptors. tbvacpathway.org Its effects were studied in rodent models that mimic the repetitive and non-habituating behaviors characteristic of OCD.

In rats, the compound was tested in a schedule-induced polydipsia model, where animals exhibit excessive drinking. CPD 1 dose-dependently decreased this excessive drinking behavior without affecting the primary, food-reinforced lever-pressing behavior. nih.govtbvacpathway.org This specificity is noteworthy as it suggests a targeted anti-compulsive effect. The effects of CPD 1 in these models were blocked by the selective 5-HT2C receptor antagonist SB242084, confirming the mechanism of action. nih.govtbvacpathway.org Furthermore, CPD 1 was also found to suppress drinking induced by isoproterenol (B85558) and water deprivation without affecting normal drinking behavior. tbvacpathway.org These findings collectively suggest that 5-HT2C receptor agonists from the benzofuranyl-piperazine class, such as CPD 1, show promise in preclinical models of OCD. nih.gov

| Animal Model | Species | Behavior Measured | Observed Effect | Reference |

|---|---|---|---|---|

| Marble-Burying | Mouse | Repetitive digging/burying | Suppressed behavior without affecting motor performance | tbvacpathway.org |

| Nestlet-Shredding | Mouse | Compulsive shredding of nesting material | Suppressed behavior without affecting locomotor activity | tbvacpathway.org |

| Schedule-Induced Polydipsia | Rat | Excessive, adjunctive drinking | Dose-dependently decreased excessive drinking | nih.gov |

Anti-inflammatory Activity in Animal Models

Derivatives of benzofuran and piperazine have been investigated for their anti-inflammatory properties in various preclinical models. One study focused on a series of 1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazines. nih.gov The lead compound from this series, LINS01005, demonstrated interesting anti-inflammatory activity in a murine model of asthma. nih.gov In this model, the compound was effective at reducing the count of eosinophils in bronchoalveolar lavage fluid and decreasing the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

Other related piperazine derivatives have also shown efficacy in standard inflammation models. In a carrageenan-induced paw edema model in rats, a common test for acute inflammation, piperazine compounds have been shown to reduce edema formation. nih.govnih.gov For instance, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone reduced paw edema at all time points measured after the carrageenan challenge. nih.gov It also reduced cell migration, myeloperoxidase activity, and levels of pro-inflammatory cytokines TNF-α and IL-1β in a pleurisy model. nih.gov Similarly, a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative showed a significant percentage of edema inhibition post-carrageenan challenge and a decrease in serum nitric oxide (NO) and COX-2 levels in mice. nih.gov

| Compound Class | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazines (e.g., LINS01005) | Murine Asthma Model | Reduced eosinophil counts and COX-2 expression. | nih.gov |

| Piperazine-pyrazole derivative (LQFM182) | Carrageenan-Induced Paw Edema (Rat) | Reduced edema formation at all time points. | nih.gov |

| Piperazine-pyrazole derivative (LQFM182) | Carrageenan-Induced Pleurisy (Rat) | Reduced cell migration and levels of TNF-α and IL-1β. | nih.gov |

| 7-Chloro-4-(piperazin-1-yl)quinoline derivative | Carrageenan-Induced Paw Edema (Mouse) | Inhibited edema by up to 64% and reduced serum NO and COX-2. | nih.gov |

Anti-tumor Efficacy in Preclinical Xenograft Models

Substituted benzofuran piperazines have been synthesized and evaluated as potential anticancer agents. A lead compound from one such series, designated 1.19, underwent in vivo efficacy studies in a mouse xenograft model using MDA-MB-231 human breast cancer cells. The study reported that the compound provided good anti-cancer efficacy in this model. Furthermore, the in vivo evaluation showed that the lead compound was well tolerated in healthy mice, suggesting a favorable preliminary safety profile for further development. While the primary mechanism of cell death was suggested to be necrosis, the in vivo results confirm the potential of this structural class in oncology.

Another study on 1-benzhydryl-sulfonyl-piperazine derivatives demonstrated in vivo inhibition of Ehrlich ascites tumor (EAT) cell growth in mice. These compounds were found to reduce the EAT cell number, decrease ascites formation, and increase the median survival time of the tumor-bearing mice.

| Compound Class | Animal Model | Cancer Cell Line | Key Efficacy Findings | Reference |

|---|---|---|---|---|

| Substituted Benzofuran Piperazine (Compound 1.19) | Mouse Xenograft | MDA-MB-231 (Human Breast Cancer) | Demonstrated good anti-cancer efficacy. | |

| 1-Benzhydryl-sulfonyl-piperazine derivatives | Mouse Ascites | Ehrlich Ascites Tumor (EAT) | Inhibited tumor cell growth and reduced ascites formation. |

Evaluation as Mycobacterium tuberculosis H37Rv Strain Inhibitors in Animal Models

While several hybrid compounds incorporating piperazine-benzofuran scaffolds have been designed and synthesized as potential inhibitors of Mycobacterium tuberculosis (Mtb), their evaluation has primarily been conducted in vitro. Studies have shown that certain piperazine-benzofuran-dinitrobenzenesulfonamide hybrids exhibit potent inhibitory activity against the Mtb H37Rv strain, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL, which is superior to the standard drug ethambutol (B1671381). These compounds were designed to target the Mycobacterium tuberculosis enoyl reductase.

However, based on a comprehensive search of published literature, in vivo efficacy studies for Piperazine, 1-(7-benzofuranyl)- derivatives in animal models of tuberculosis (e.g., mouse or guinea pig infection models) have not been reported. The progression from potent in vitro activity to successful in vivo efficacy is a critical step in drug development, and such data for this specific chemical class is not currently available.

Computational Chemistry and in Silico Investigations of Benzofuranyl Piperazine Compounds

Molecular Docking Analyses of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For derivatives of 1-(7-benzofuranyl)piperazine, docking studies have been instrumental in elucidating their potential mechanisms of action against various biological targets.

For instance, in the context of cancer research, molecular docking has been used to study the interaction of benzofuran-piperazine hybrids with key proteins involved in tumor progression. nih.govresearchgate.net Studies have shown that these compounds can dock into the active sites of enzymes like phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial for cancer cell survival and angiogenesis. researchgate.net The docking poses often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzofuranyl-piperazine core and critical amino acid residues within the receptor's binding pocket. nih.govmdpi.com

In the pursuit of novel inhibitors for cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, molecular docking simulations were performed on 3-(piperazinylmethyl)benzofuran derivatives. These studies helped to explore the ability of these compounds to adopt the common binding pattern of CDK2 type II inhibitors. nih.gov Similarly, docking studies of phenylpiperazine derivatives of 1,2-benzothiazine with Topoisomerase IIα (Topo IIα) and DNA have been conducted to understand their cytotoxic activity against breast adenocarcinoma cell lines. mdpi.com

The predictive power of molecular docking is further enhanced when combined with experimental data. For example, the binding affinities calculated from docking studies can be correlated with experimentally determined inhibitory concentrations (IC50 values) to validate the predicted binding modes. This integrated approach has been successfully applied to various benzofuranyl-piperazine derivatives, providing a rational basis for their observed biological activities. mdpi.comtandfonline.com

Table 1: Examples of Molecular Docking Studies on Benzofuranyl-Piperazine Derivatives

| Compound Class | Target Protein | Key Findings |

| Benzofuran-piperazine hybrids | PI3K, VEGFR-2 | Dual inhibitory effect predicted, with good interaction with essential residues. researchgate.net |

| 3-(Piperazinylmethyl)benzofuran derivatives | CDK2 | Compounds adopt the common binding pattern of type II inhibitors. nih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase IIα | Examination of binding patterns to the prospective target. mdpi.com |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Compounds showed hydrogen bonds with key residues like Arg6, Trp9, and Val130. nih.gov |

Molecular Dynamics Simulations for Binding Conformations

While molecular docking provides a static snapshot of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for assessing the stability of predicted binding poses and understanding the conformational changes that may occur upon ligand binding.

For piperazine-based compounds, MD simulations have been employed to study the stability of ligand-receptor complexes. For example, in a study of piperidine (B6355638)/piperazine-based compounds targeting the sigma 1 receptor (S1R), MD simulations were used to analyze the stability of the complex and identify crucial amino acid residues involved in the interaction. nih.govrsc.org The root mean square deviation (RMSD) of the ligand and protein over the simulation time is often calculated to assess the stability of the binding. nih.gov

MD simulations can also reveal the importance of specific interactions, such as π–cation and π–π stacking, in maintaining the binding of the ligand within the receptor's cavity. nih.gov These dynamic insights are valuable for rationalizing the binding affinity and for the structure-based optimization of lead compounds. nih.govrsc.org The Automated Topology Builder (ATB) is a resource that can facilitate the development of molecular force fields necessary for such simulations. uq.edu.au

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds and for identifying the key molecular features that influence their potency.

For piperazine (B1678402) derivatives, QSAR studies have been conducted to develop predictive models for their activity as inhibitors of various targets. mdpi.comresearchgate.net These models are typically built using a set of molecular descriptors that quantify different aspects of the molecules' structure, such as electronic, topological, geometrical, and physicochemical properties. mdpi.comresearchgate.net

In one study, QSAR models for piperazine derivatives as mTORC1 inhibitors were developed using methods like Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR). The resulting models showed good predictive power, with high correlation coefficients (R²) and cross-validated R² (q²) values. mdpi.comresearchgate.net The models highlighted the importance of descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), and molar refractivity (MR) in determining the inhibitory activity. mdpi.comresearchgate.net

Similarly, QSAR studies on piperine (B192125) analogs as efflux pump inhibitors have resulted in statistically significant models that can predict the activity of new compounds and explain the importance of specific molecular regions. nih.gov The validation of these models is crucial and is often performed using techniques like cross-validation and external test set prediction. nih.gov

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and other ab initio quantum mechanical methods are used to calculate the electronic structure of molecules, providing insights into their geometry, reactivity, and spectroscopic properties. These calculations are often used in conjunction with other computational methods to refine molecular structures and understand their intrinsic properties.

For piperazine derivatives, DFT calculations have been employed to determine structural, electronic, and energetic parameters. mdpi.comresearchgate.net The B3LYP functional with a suitable basis set, such as 6-31G+(d,p), is a commonly used method for these calculations. mdpi.comresearchgate.net The outputs of these calculations, such as HOMO-LUMO energies and molecular electrostatic potential maps, can be used as descriptors in QSAR models or to understand the chemical reactivity of the molecules. nih.gov

DFT has also been used to study the vibrational spectra (FTIR and FT-Raman) of piperazine-containing compounds, aiding in the complete vibrational band assignment and analysis of their fundamental modes. nih.gov Furthermore, these calculations can predict other important properties like thermodynamic parameters, Mulliken and natural atomic charges, and NMR chemical shifts. nih.gov

In Silico ADME Prediction and Pharmacokinetic Modeling in Preclinical Contexts

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost of development. researchgate.net

For benzofuranyl-piperazine and related derivatives, various in silico models are used to predict properties such as aqueous solubility, blood-brain barrier (BBB) permeability, gastrointestinal absorption, and potential for interaction with cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.netmdpi.com For instance, the SwissADME platform is a popular tool for predicting the pharmacokinetic profiles and drug-likeness of compounds. mdpi.com

Studies on benzimidazole-1,3,4-oxadiazole derivatives have utilized in silico tools to predict their ADME properties, including their octanol-water partition coefficient (log P) and water solubility, which are important for oral bioavailability. japtronline.com Predictions of whether a compound is a substrate for P-glycoprotein (P-gp) are also important, as this can affect drug efflux and bioavailability. researchgate.net The "BOILED-Egg" model is another visualization tool that can predict both gastrointestinal absorption and brain penetration. researchgate.net

Table 2: In Silico ADME Predictions for Piperazine Derivatives

| Property | Prediction Tool/Method | Significance |

| Drug-likeness, Pharmacokinetics | SwissADME | Predicts oral bioavailability and potential for CNS penetration. mdpi.comresearchgate.net |

| ADME Properties | PyRx, Discovery Studio Visualizer | Predicts absorption, distribution, metabolism, and excretion. japtronline.com |

| Toxicity, Carcinogenicity | Lazar, Protox | Predicts potential toxic effects of the compounds. researchgate.net |

| Blood-Brain Barrier Permeability | BOILED-Egg model | Visualizes passive gastrointestinal absorption and brain penetration. researchgate.net |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, often coupled with molecular docking, allows for the rapid and cost-effective identification of promising hit compounds.

For piperazine derivatives, virtual screening has been used to identify potential inhibitors of various enzymes. For example, virtual screening of piperazine derivatives against human acetylcholinesterase (huAChE) has led to the identification of compounds that bind to both the peripheral anionic site and the catalytic site of the enzyme. nih.govresearchgate.net

Once hit compounds are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. This process often involves iterative cycles of chemical synthesis and biological testing, guided by computational modeling. For instance, the structure-activity relationship (SAR) studies of a sulfonylurea series of piperazine pyridazine-based glucan synthase inhibitors described the optimization of their pharmacokinetic profiles. nih.gov Similarly, the discovery of 1-benzhydryl-piperazine-based HDAC inhibitors involved the design and synthesis of derivatives with different linkers to improve their activity. nih.gov

Molecular Hybridization Techniques in Drug Design

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single molecule. The goal is to create a hybrid compound with improved affinity, selectivity, or a dual mode of action.

This technique has been successfully applied to the design of benzofuranyl-piperazine derivatives. nih.gov For example, a hybridization strategy was adopted between the privileged building blocks of benzofuran (B130515) and piperazine to design novel CDK2 type II inhibitors. nih.gov These hybrid structures were further linked to different aromatic tails to anchor the inhibitors onto the kinase domain. nih.gov

The design of novel hybrid compounds between benzofuran and N-aryl piperazine has also led to the discovery of potent anticancer agents. nih.gov The rationale behind this approach is that the combination of these two scaffolds can lead to synergistic effects and improved biological activity.

Advanced Analytical Methodologies in Benzofuranyl Piperazine Research

Chromatographic Techniques for Compound Analysis and Purification

Chromatographic methods are indispensable tools for separating individual components from a mixture, a critical step in both the analysis and purification of newly synthesized benzofuranyl-piperazine derivatives. The choice of technique is often dictated by the polarity, volatility, and stability of the analyte.

High-Performance Liquid Chromatography (HPLC) and Reverse Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for non-volatile or thermally unstable compounds. In the realm of piperazine (B1678402) derivatives, HPLC is widely employed for both qualitative and quantitative analysis. ntu.edu.iqrdd.edu.iq Reverse-phase HPLC (RP-HPLC), a common mode of HPLC, utilizes a nonpolar stationary phase and a polar mobile phase, making it particularly suitable for the separation of moderately polar to nonpolar compounds like many benzofuranyl-piperazine derivatives.

For instance, a reverse-phase HPLC method has been described for the analysis of Piperazine, 1-(3-benzofuranyl)-4-(phenylmethyl)-, using a mobile phase composed of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry compatibility, the phosphoric acid can be substituted with formic acid. sielc.comsielc.com The versatility of HPLC is further demonstrated by its use in analyzing piperazine residues, where derivatization with a UV-active compound like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) allows for detection at low levels using standard HPLC-UV instrumentation. jocpr.comresearchgate.net

Challenges in HPLC analysis of piperazine itself include its hydrophilic nature and lack of a strong UV chromophore, often necessitating the use of alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or mass spectrometry (MS). sielc.com Specialized columns, such as those employing a reversed-phase cation-exchange mechanism, have been developed to improve retention and analysis of such hydrophilic basic compounds. sielc.com

Table 1: HPLC Methods for Piperazine Derivatives

| Analyte | HPLC Mode | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| Piperazine, 1-(3-benzofuranyl)-4-(phenylmethyl)- | RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible (with Formic Acid) | sielc.com |

| Piperazine (as NBD-Cl derivative) | HPLC-UV | Not specified | Not specified | UV | jocpr.comresearchgate.net |

| Piperazine | RP-Cation Exchange | Primesep 100/200 | Not specified | ELSD, CAD, MS | sielc.com |

| Piperazine, 1-(m-methylbenzyl)- | RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible (with Formic Acid) | sielc.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. hakon-art.com In the context of piperazine research, GC has been instrumental in the quantitative determination of substituted piperazines in bulk drug substances. hakon-art.com A developed GC method successfully separated piperazine, 1-methyl piperazine, and 1-ethyl piperazine with good resolution and peak shapes. hakon-art.com This method was validated for precision, specificity, linearity, accuracy, and robustness, demonstrating its suitability for routine analysis. hakon-art.com

The selection of the stationary phase is critical for achieving optimal separation. For instance, a DB-17 stationary phase, which is (50%-Phenyl)-methylpolysiloxane, proved effective for separating piperazine derivatives where other phases like DB-WAX, DB-624, and DB-1 did not provide good separation or peak shapes. hakon-art.com GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) are common configurations for the analysis of these compounds. unodc.org

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the elemental composition of a sample or molecule, and for elucidating the chemical structures of molecules, such as peptides and other chemical compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of MS. This hybrid technique is extensively used in the analysis of piperazine derivatives. ntu.edu.iqmdpi.com LC-MS methods have been developed for the rapid detection of piperazine designer drugs, utilizing a triple quadrupole liquid chromatograph mass spectrometer. mdpi.com The use of multiple reaction monitoring (MRM) in LC-MS/MS provides high selectivity and reproducibility for the detection of these compounds in complex matrices. mdpi.com

For example, a bioanalytical LC-QTOF/MS method was developed for a N-phenylpiperazine derivative, LQFM05, to support pharmacokinetic and biodistribution studies. nih.gov This highlights the importance of LC-MS in drug development for quantifying parent drugs and their metabolites. The analysis of various piperazine derivatives often involves a C18 column with polar endcapping for chromatographic separation. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for producing ions from macromolecules, thermally fragile molecules, and polar molecules. It is a key component of many LC-MS systems used in piperazine research. ESI-MS operating in the positive ion mode is commonly employed for the analysis of piperazine derivatives. nih.gov

In one study, LC-ESI-MS was used for the confirmation and quantification of 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in urine samples. nih.gov The technique, operating in selected ion monitoring (SIM) mode, provided the necessary sensitivity and specificity for this analysis. nih.gov The mass spectra of piperazine derivatives obtained via ESI-MS reveal characteristic fragmentation patterns that are crucial for structural elucidation. For instance, the mass spectrum of 1-(3-Chlorophenyl)piperazine obtained via LC-ESI-ITFT shows the precursor ion [M+H]+ and its fragmentation products.

Table 2: Mass Spectrometry Methods for Piperazine Derivatives

| Analyte(s) | Technique | Ionization Mode | Key Findings | Reference(s) |

|---|---|---|---|---|

| Piperazine derivatives | LC-MS/MS (MRM) | ESI | High selectivity and reproducibility for detection. | mdpi.com |

| BZP and TFMPP | LC-ESI-MS (SIM) | ESI (Positive) | Confirmation and quantification in urine. | nih.gov |

| 1-(3-Chlorophenyl)piperazine | LC-ESI-ITFT | ESI (Positive) | Detailed fragmentation pattern for structural identification. | |

| N-phenylpiperazine derivative (LQFM05) | LC-QTOF/MS | ESI | Quantification for pharmacokinetic studies. | nih.gov |

Spectroscopic Characterization Methods

While primarily used in synthesis for reaction monitoring, spectroscopic techniques are also vital analytical tools for the structural characterization of the final benzofuranyl-piperazine compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure. For example, in the characterization of a piperazine derivative, the ¹H NMR spectrum revealed signals corresponding to the aliphatic protons of the piperazine ring and the aromatic protons, while the ¹³C NMR spectrum showed signals for the different carbon environments within the molecule. nih.gov The fragmentation patterns observed in GC-MS also provide valuable structural information, such as the characteristic loss of a C₂H₄N fragment from the piperazine ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Piperazine, 1-(7-benzofuranyl)-". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity between the benzofuran (B130515) and piperazine moieties.

In ¹H NMR spectroscopy, the protons on the benzofuran ring system and the piperazine ring exhibit characteristic chemical shifts. The aromatic protons of the benzofuran moiety typically appear in the downfield region of the spectrum, while the aliphatic protons of the piperazine ring are found in the upfield region. Studies on similar N-substituted piperazines show that the protons on the piperazine ring can present as complex multiplets due to chair conformations and potential conformational exchange. nih.gov Temperature-dependent ¹H NMR studies can be employed to investigate the conformational behavior, such as the ring inversion of the piperazine moiety and restricted rotation around the amide bond in acylated piperazines. nih.govrsc.orgrsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the aromatic benzofuran ring resonate at lower field (higher ppm) compared to the aliphatic carbons of the piperazine ring. These spectra are crucial for confirming the carbon skeleton of the molecule.

Expected NMR Data for Piperazine, 1-(7-benzofuranyl)-

Below is an interactive table summarizing the anticipated ¹H and ¹³C NMR chemical shifts based on data from analogous benzofuran and piperazine structures. nih.govresearchgate.net

| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Benzofuran Aromatic Protons | ~6.7 - 7.8 | Chemical shifts are influenced by the substitution pattern on the benzofuran ring. |

| ¹H | Piperazine Protons (adjacent to N-benzofuran) | ~3.0 - 3.8 | May appear as broad signals due to conformational dynamics. |

| ¹H | Piperazine Protons (adjacent to NH) | ~2.8 - 3.2 | Chemical shift and multiplicity can vary with solvent and temperature. |

| ¹³C | Benzofuran Aromatic Carbons | ~110 - 160 | Includes carbons of the fused benzene (B151609) and furan (B31954) rings. |

| ¹³C | Piperazine Carbons | ~45 - 55 | Two distinct signals are expected for the non-equivalent piperazine carbons. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in "Piperazine, 1-(7-benzofuranyl)-". The infrared spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

Key expected vibrational frequencies include C-H stretching from the aromatic benzofuran and aliphatic piperazine rings, C-N stretching of the amine, C-O-C stretching of the furan ether, and N-H stretching of the secondary amine in the piperazine ring. Gas chromatography coupled with infrared detection (GC-IRD) has proven to be an excellent tool for differentiating between various piperazine regioisomers and isobars.

Characteristic FT-IR Absorption Bands for Piperazine, 1-(7-benzofuranyl)-

The following interactive table details the principal FT-IR absorption bands anticipated for the title compound, based on spectral data for related piperazine and benzofuran derivatives. researchgate.netnih.govnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Piperazine) | Stretching | ~3200 - 3400 |

| Aromatic C-H (Benzofuran) | Stretching | ~3000 - 3100 |

| Aliphatic C-H (Piperazine) | Stretching | ~2800 - 3000 |

| C=C (Benzofuran) | Aromatic Ring Stretching | ~1450 - 1600 |

| C-N (Piperazine) | Stretching | ~1250 - 1350 |

| C-O-C (Benzofuran Ether) | Asymmetric Stretching | ~1200 - 1250 |

Chemical Derivatization Techniques for Enhanced Detection

In certain analytical contexts, particularly for trace analysis using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection, chemical derivatization is employed to enhance the detectability of piperazine-containing compounds. jocpr.comresearchgate.net Piperazine itself lacks a strong chromophore, making it difficult to detect at low concentrations.

A common derivatization strategy involves reacting the secondary amine of the piperazine ring with a reagent that introduces a highly UV-active group into the molecule. jocpr.com One such reagent is 4-chloro-7-nitrobenzofuran (NBD-Cl). jocpr.comresearchgate.net The reaction of NBD-Cl with the piperazine moiety forms a stable, UV-active derivative that can be detected with high sensitivity. jocpr.com This approach allows for the quantification of piperazine and its derivatives at low levels, such as parts-per-million (ppm), using standard HPLC-UV instrumentation. jocpr.comresearchgate.net The derivatization reaction is typically shown to proceed smoothly without interference from the primary molecule. jocpr.comjocpr.com Other derivatizing agents, such as dansyl chloride, have also been utilized for the analysis of piperazines in various matrices. researchgate.net

Method Validation in Research Contexts (e.g., LOD, LOQ, Accuracy, Precision, Robustness)

The validation of analytical methods is a critical requirement in chemical research to ensure that the data generated are reliable, reproducible, and fit for purpose. scispace.comresearchgate.net For a compound like "Piperazine, 1-(7-benzofuranyl)-", any quantitative analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). certified-laboratories.comnpra.gov.my

The key parameters for method validation include: scispace.comresearchgate.netcertified-laboratories.com

Limit of Detection (LOD): This is the lowest concentration of the analyte that can be reliably detected by the analytical method, though not necessarily quantified with accuracy. certified-laboratories.comnpra.gov.my It is often determined by analyzing samples with known low concentrations of the analyte or by using the signal-to-noise ratio, typically established at 3:1. scispace.com

Limit of Quantitation (LOQ): The LOQ represents the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. certified-laboratories.comnpra.gov.my The signal-to-noise ratio for LOQ is commonly set at 10:1. scispace.com

Accuracy: Accuracy reflects the closeness of the measured value to the true or accepted reference value. researchgate.net It is typically assessed by analyzing a sample with a known concentration (e.g., a spiked matrix) and calculating the percentage recovery. researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). jocpr.comcertified-laboratories.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). certified-laboratories.com It provides an indication of the method's reliability during normal usage. certified-laboratories.com

These validation parameters ensure that an analytical method for "Piperazine, 1-(7-benzofuranyl)-" is specific, sensitive, and consistent for its intended application in a research setting. researchgate.netcertified-laboratories.com

Preclinical Therapeutic Potential and Emerging Applications

Potential in Central Nervous System Disorders (e.g., OCD, Neurodegeneration, Affective Disorders)

Piperazine (B1678402) derivatives are widely studied for their varied biological effects, particularly on the central nervous system (CNS). silae.it The piperazine ring is a common feature in many CNS-acting drugs, and its incorporation into novel chemical entities continues to be a fruitful area of research for treating neurological and psychiatric conditions. silae.itnih.gov

A notable example is the novel benzofuranyl-piperazine derivative, (3S)-3-Methyl-1-[4-(trifluoromethyl)-7-benzofuranyl]-piperazine (CPD 1), which has been investigated for its potential in treating Obsessive-Compulsive Disorder (OCD). nih.gov This compound acts as a potent and full agonist at the serotonin (B10506) 5-HT2C receptor, a key target in OCD treatment. nih.gov Preclinical studies have shown that CPD 1 effectively reduces repetitive and excessive behaviors in animal models, such as schedule-induced polydipsia in rats and marble-burying in mice. nih.gov Significantly, these effects were achieved at doses that did not impair motor activity, suggesting a specific behavioral effect with potential therapeutic application in OCD. nih.gov The effects of CPD 1 were blocked by a selective 5-HT2C receptor antagonist, confirming its mechanism of action. nih.gov

While extensive research on piperine (B192125), a component of black pepper, has shown its beneficial effects in preclinical models of epilepsy, depression, and neurodegeneration, the clinical translation has been limited. nih.gov The broader class of piperazine derivatives, including those linked to a benzofuran (B130515) moiety, represents a promising avenue for developing new therapeutics for the millions of people affected by neurological disorders globally. silae.it

Anti-Inflammatory Applications